11a-Hydroxy-estr-4-ene-3,17-dione
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 11β-(4-Aminophenyl)spiro[estr-4-ene-17β,2′(5′H)-furan]-3,5′-dione, involves multi-step chemical processes. An efficient synthesis method with an overall yield of 21% has been developed (Geisler, Cleve, & Harré, 2000).
Molecular Structure Analysis
The molecular conformation of similar steroids, like 19-hydroxy-4-androstene-3,17-dione, has been determined through crystallographic methods. The structural orientation of various substituents and the strain introduced by hydroxylation are significant aspects of these analyses (Duax & Osawa, 1980).
Chemical Reactions and Properties
Microbial hydroxylation of estr-4-ene-3,17-dione by Botrodiplodia malorum and other organisms has been shown to yield various hydroxylated products, demonstrating the compound’s reactivity and the potential for enzymatic modification (Brodie, Hay, & Townsley, 1971).
Physical Properties Analysis
The physical properties of steroids like 11a-Hydroxy-estr-4-ene-3,17-dione are typically characterized through spectroscopic methods and crystallographic analysis, providing insights into their structural and electronic characteristics.
Chemical Properties Analysis
Chemical properties of these steroids often involve their reactivity and interactions with other molecules. For instance, the study of the microbial hydroxylation of steroids highlights the reactive nature of these compounds and their potential transformations (Holland & Diakow, 1978).
Scientific Research Applications
Microbial Hydroxylation
Microbial hydroxylation studies have investigated the transformation of steroids like "estr-4-ene-3,17-dione" by various microorganisms. For example, Brodie et al. (1971) reported the microbiological hydroxylation of "estr-4-ene-3,17-dione," where incubation with Botrodiplodia malorum yielded hydroxylated derivatives such as 7β-hydroxyestr-4-ene-3,17-dione and 6β-hydroxyestr-4-ene-3,17-dione, among others. These findings emphasize the capability of microorganisms to introduce hydroxyl groups at specific positions on the steroid nucleus, highlighting a potential pathway for the production of hydroxylated steroid derivatives, including "11a-Hydroxy-estr-4-ene-3,17-dione" (Brodie, Hay, & Townsley, 1971).
Steroid Synthesis and Transformation
The chemical synthesis and transformation of steroids also represent a significant area of application for "11a-Hydroxy-estr-4-ene-3,17-dione." Klimstra and Colton (1967) discussed the synthesis of various hydroxylated steroids from "estr-4-ene-3,17-dione," demonstrating its utility as a precursor in the synthesis of potent steroid derivatives. Such studies underscore the importance of "estr-4-ene-3,17-dione" and its hydroxylated forms in the preparation and modification of steroids with potential therapeutic applications (Klimstra & Colton, 1967).
Enzymatic Studies and Aromatase Inhibition
Research on the enzymatic modification of steroids and the inhibition of steroidogenic enzymes, such as aromatase, has also featured "estr-4-ene-3,17-dione" derivatives. Covey et al. (1981) explored the inhibition of aromatase by 10 beta-propynyl-substituted steroids derived from "estr-4-ene-3,17-dione," revealing insights into the mechanism of enzyme inhibition and the potential for developing novel aromatase inhibitors. This research highlights the relevance of "11a-Hydroxy-estr-4-ene-3,17-dione" and related compounds in understanding and modulating enzyme-catalyzed steroid transformations (Covey, Hood, & Parikh, 1981).
Safety And Hazards
11a-Hydroxy-estr-4-ene-3,17-dione is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth with water and not to induce vomiting . If inhaled or in contact with skin or eyes, it is recommended to move the victim into fresh air, give artificial respiration if not breathing, take off contaminated clothing immediately, wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes .
properties
IUPAC Name |
(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h8,12-15,17,20H,2-7,9H2,1H3/t12-,13-,14-,15+,17+,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCOSJPGDDQNJH-JVSYPLCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447807 | |
Record name | 11alpha-Hydroxy-estr-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11a-Hydroxy-estr-4-ene-3,17-dione | |
CAS RN |
6615-00-5 | |
Record name | (11α)-11-Hydroxyestr-4-ene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6615-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11a-Hydroxy-estr-4-ene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006615005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11alpha-Hydroxy-estr-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11a-Hydroxy-estr-4-ene-3,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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